(Hexane-1,6-diyl)bis(diphenylarsane)
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Overview
Description
(Hexane-1,6-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a hexane backbone. Organoarsenic compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(diphenylarsane) typically involves the reaction of hexane-1,6-diyl dihalide with diphenylarsine. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organoarsenic compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for (Hexane-1,6-diyl)bis(diphenylarsane) would likely follow similar protocols used for other organoarsenic compounds, involving careful handling and purification steps.
Chemical Reactions Analysis
Types of Reactions
(Hexane-1,6-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(diphenylarsane) can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, organoarsenic compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Medicine
Industry
In industry, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of (Hexane-1,6-diyl)bis(diphenylarsane) involves its interaction with molecular targets such as enzymes and proteins. The arsenic centers can form covalent bonds with thiol groups in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Hexane-1,6-diyl bis(phosphine): Similar structure but with phosphine groups instead of diphenylarsane.
Uniqueness
(Hexane-1,6-diyl)bis(diphenylarsane) is unique due to its specific hexane backbone and the presence of two diphenylarsane groups, which may impart distinct chemical and biological properties compared to other organoarsenic compounds.
Properties
CAS No. |
82195-43-5 |
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Molecular Formula |
C30H32As2 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
6-diphenylarsanylhexyl(diphenyl)arsane |
InChI |
InChI=1S/C30H32As2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
InChI Key |
IQJOJTLOBMLJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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